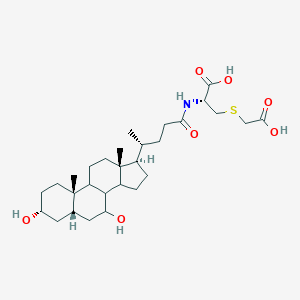

Ursodeoxycholylcysteic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

119059-81-3 |

|---|---|

Molecular Formula |

C29H47NO7S |

Molecular Weight |

553.8 g/mol |

IUPAC Name |

(2R)-3-(carboxymethylsulfanyl)-2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C29H47NO7S/c1-16(4-7-24(33)30-22(27(36)37)14-38-15-25(34)35)19-5-6-20-26-21(9-11-29(19,20)3)28(2)10-8-18(31)12-17(28)13-23(26)32/h16-23,26,31-32H,4-15H2,1-3H3,(H,30,33)(H,34,35)(H,36,37)/t16-,17+,18-,19-,20?,21?,22+,23+,26?,28+,29-/m1/s1 |

InChI Key |

ZWSORXOIMLQGIS-JSFYCSFPSA-N |

SMILES |

CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)N[C@@H](CSCC(=O)O)C(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NC(CSCC(=O)O)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

UDC-cysA ursodeoxycholylcysteic acid |

Origin of Product |

United States |

Synthetic and Derivatization Methodologies for Ursodeoxycholylcysteic Acid

Chemical Synthesis Pathways and Optimization Strategies

The chemical synthesis of UCDCA primarily involves the formation of an amide bond between the carboxylic acid group of ursodeoxycholic acid and the amino group of cysteine. A common strategy to achieve this conjugation is through the activation of the carboxylic acid of UDCA, followed by nucleophilic attack by the amino group of cysteine.

One established method for the synthesis of UDCA amides, which can be adapted for UCDCA, involves the formation of a mixed anhydride (B1165640) of UDCA. google.com In this process, UDCA is reacted with an alkyl chloroformate, such as ethyl or isobutyl chloroformate, in the presence of a tertiary amine like triethylamine. google.comepo.org This reaction, typically carried out in an anhydrous solvent like dioxane at controlled temperatures (e.g., 0-20°C), generates a reactive mixed anhydride intermediate. google.comepo.org

The subsequent step involves the reaction of this mixed anhydride with the desired amino acid, in this case, cysteine or a protected derivative like carboxymethylcysteine. google.comepo.org The amino acid, often as a salt with an organic amine, is added to the cooled mixed anhydride solution. google.com The reaction mixture is then allowed to warm to room temperature to facilitate the amide bond formation, yielding the desired N-acyl-bile acid conjugate. google.com

Optimization of this pathway focuses on several key parameters to maximize yield and purity. These include the choice of activating agent, solvent, reaction temperature, and the stoichiometry of the reactants. The purity of the final product is often assessed by chromatographic techniques, with the amount of unreacted free UDCA being a critical quality attribute. google.com For instance, in the synthesis of related UDCA amides, the final product can be purified by crystallization from a suitable solvent system, such as acetone, after an acidic workup and removal of amine hydrochlorides. google.com

Table 1: Key Parameters in the Chemical Synthesis of UDCA-Amino Acid Conjugates

| Parameter | Description | Typical Conditions |

| Activating Agent | Forms a reactive intermediate with UDCA's carboxylic acid. | Ethyl chloroformate, Isobutyl chloroformate |

| Solvent | Provides a medium for the reaction. | Dioxane (anhydrous) |

| Base | Neutralizes the acid formed and facilitates the reaction. | Triethylamine |

| Temperature | Controls the rate and selectivity of the reaction. | 0-20°C for anhydride formation, then warming to room temperature for amidation. |

| Purification | Removes unreacted starting materials and by-products. | Crystallization, Chromatography |

Biocatalytic and Enzymatic Production Routes for Bile Acid Conjugates

While direct biocatalytic synthesis of UCDCA is not extensively documented, analogies can be drawn from the well-established enzymatic and whole-cell biocatalytic routes for the production of its precursor, ursodeoxycholic acid (UDCA). frontiersin.org These biosynthetic methods are considered greener and more efficient alternatives to traditional chemical synthesis. frontiersin.org

The synthesis of UDCA from more abundant bile acids like chenodeoxycholic acid (CDCA) or cholic acid (CA) often employs a multi-enzyme cascade system. frontiersin.org A key transformation is the epimerization of the 7α-hydroxyl group of CDCA to the 7β-hydroxyl group characteristic of UDCA. This is typically achieved in a two-step process involving oxidation followed by reduction. frontiersin.org

First, a 7α-hydroxysteroid dehydrogenase (7α-HSDH) catalyzes the oxidation of the 7α-hydroxyl group of CDCA to a 7-keto intermediate, 7-ketolithocholic acid (7-KLCA). frontiersin.org Subsequently, a 7β-hydroxysteroid dehydrogenase (7β-HSDH) stereoselectively reduces the 7-keto group to the 7β-hydroxyl group, yielding UDCA. frontiersin.org These enzymatic reactions can be performed in a one-pot, two-step or a one-pot, one-step fashion. frontiersin.org

For the conjugation step to form UCDCA, one could envision a subsequent enzymatic step. In vivo, the conjugation of bile acids with amino acids like glycine (B1666218) and taurine (B1682933) is catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). wjgnet.comuzh.ch A similar enzymatic system could potentially be engineered to conjugate UDCA with cysteine.

Whole-cell biotransformation presents another promising approach for the production of bile acid derivatives. This method utilizes engineered microorganisms, often Escherichia coli, that are programmed to express the necessary enzymes for the desired transformations. frontiersin.org For UDCA synthesis, engineered E. coli strains co-expressing 7α-HSDH and 7β-HSDH have been successfully used to convert CDCA to UDCA. frontiersin.org

Extending this to UCDCA production would involve engineering a microbial host to not only perform the C-7 epimerization of a suitable precursor to UDCA but also to express an N-acyltransferase capable of conjugating UDCA with cysteine. The use of whole-cell systems can offer advantages such as cofactor regeneration and simplified enzyme purification.

Table 2: Comparison of Biocatalytic Routes for Bile Acid Synthesis

| Feature | Free-Enzyme Cascade System | Whole-Cell Biotransformation |

| Catalyst | Isolated and purified enzymes | Genetically engineered microorganisms |

| Cofactor Regeneration | Requires an external regeneration system | Often handled by the cell's metabolism |

| Product Purity | Generally higher | May require more extensive purification |

| Process Control | More direct control over reaction conditions | Cell viability and metabolism are additional factors |

| Substrate Transport | No cell membrane barrier | Substrate and product must cross the cell membrane |

Free-Enzyme Cascade Systems for C-7 Epimerization (Referencing Ursodeoxycholic Acid Synthesis Analogies)

Process Analytical Technologies for Synthetic Purity and Yield Assessment

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.govacs.org While specific applications of PAT for UCDCA synthesis are not widely reported, the principles are highly relevant for ensuring the purity and yield of this multi-step synthesis. nih.govacs.org

In the context of UCDCA synthesis, PAT could be implemented at various stages. For instance, in the chemical synthesis pathway, in-line spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy could be used to monitor the formation of the mixed anhydride intermediate and its subsequent conversion to the final amide product in real-time. acs.org This would allow for precise determination of the reaction endpoint and could help in optimizing reaction times and temperatures.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are crucial for assessing the purity of the final product and quantifying any unreacted starting materials or by-products. nih.gov Integrating these techniques in-line or at-line can provide rapid feedback on the process performance. nih.govscispace.com Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is another powerful tool for the structural characterization and quantification of bile acids and their conjugates. nih.gov

For biocatalytic processes, PAT tools can be used to monitor not only the chemical transformation but also the state of the biocatalyst (e.g., enzyme activity or cell viability). This can involve monitoring parameters like pH, dissolved oxygen, and substrate/product concentrations in the bioreactor.

Table 3: Potential PAT Tools for UCDCA Synthesis Monitoring

| PAT Tool | Application | Information Provided |

| NIR/Raman Spectroscopy | In-line monitoring of chemical reactions. | Real-time concentration of reactants, intermediates, and products. |

| HPLC/UHPLC | At-line or off-line purity and yield assessment. | Quantitative analysis of product purity and impurity profiles. |

| LC-MS | Structural confirmation and sensitive quantification. | Identification and quantification of target compound and by-products. |

| Bioreactor Probes (pH, DO) | Monitoring of biocatalytic process parameters. | Real-time data on the environment of the whole-cell or enzymatic reaction. |

Development of Novel UCDCA Analogues and Derivatives

The development of novel analogues and derivatives of UCDCA is an active area of research, driven by the quest for compounds with improved therapeutic properties. nih.gov Modifications to the UCDCA molecule can be made at several positions on the steroid nucleus or on the cysteine moiety to alter its physicochemical properties, biological activity, and pharmacokinetic profile.

For example, synthetic conjugates of UDCA with other molecules, such as histone deacetylase 6 inhibitors (HDAC6is), have been designed and synthesized. nih.govnih.gov These hybrid molecules aim to combine the hepatoprotective effects of UDCA with the therapeutic activity of the conjugated moiety. The synthesis of such conjugates often involves coupling reactions to form amide bonds, similar to the synthesis of UCDCA itself. nih.gov

Other research has focused on creating derivatives of UDCA with different amino acids or other functional groups to enhance properties like solubility, bioavailability, or target specificity. nih.gov The synthesis of these novel analogues often employs standard organic chemistry techniques, with a strong emphasis on purification and structural characterization to confirm the identity and purity of the new compounds. The evaluation of these novel derivatives in biological assays is a crucial step in identifying promising new therapeutic candidates.

Table 4: Examples of UDCA Derivatives and their Potential Applications

| Derivative Class | Example | Potential Application |

| Hybrid Molecules | UDCA-HDAC6i conjugates | Treatment of polycystic liver diseases |

| Amino Acid Conjugates | Ursodeoxycholyl-L-leucine | Altered pharmacokinetic profiles |

| Phosphate (B84403) Esters | 5-ASA-UDCA monophosphate | Diagnostic applications |

Metabolic and Biological Roles of Ursodeoxycholylcysteic Acid in Preclinical Models

In Vitro Cellular and Subcellular Investigations

Detailed in vitro studies specifically investigating the cellular uptake, intracellular distribution, and biotransformation of ursodeoxycholylcysteic acid are limited in publicly available research. However, insights can be drawn from the broader understanding of bile acid metabolism and the behavior of similar conjugated bile acids in cell culture systems.

Cellular Uptake and Intracellular Distribution Studies

The cellular uptake of bile acids is a complex process mediated by various transporters. While specific transporters for this compound have not been explicitly identified, the uptake of conjugated bile acids into hepatocytes is generally an active process. The conjugation of bile acids, such as with taurine (B1682933) or glycine (B1666218), and in this case with cysteic acid, typically enhances their water solubility and influences their transport characteristics.

Studies on related compounds, like ursolic acid, have utilized nanoparticle delivery systems to enhance cellular uptake in cancer cell lines. For instance, ursolic acid-loaded PLGA nanoparticles have shown effective internalization into cholangiocarcinoma and pancreatic cancer cells. nih.govmdpi.comrsc.org This suggests that the physicochemical properties of a compound heavily influence its entry into cells. While not directly studying this compound, these findings underscore the importance of transport mechanisms for cellular entry.

Biotransformation and Metabolic Fate in Cell Cultures

The biotransformation of xenobiotics, including bile acid analogs, within cells is a critical aspect of their biological activity and clearance. ijrpb.comresearchgate.net In vitro systems, such as plant and microbial cell cultures, have been instrumental in studying the biotransformation of various compounds, leading to the production of novel metabolites through reactions like hydroxylation, glycosylation, and oxidation. ijrpb.commdpi.com

For instance, the biotransformation of the primary bile acids cholic acid and chenodeoxycholic acid by Clostridium absonum in culture yields ursocholic acid and ursodeoxycholic acid (UDCA), respectively. nih.gov This highlights the role of enzymatic conversions in modifying bile acid structures. While the specific metabolic fate of this compound in cell cultures has not been detailed, it would likely undergo enzymatic modifications similar to other bile acids, potentially involving hydroxylation or further conjugation, which could alter its biological activity.

In Vivo Studies in Animal Models (Focusing on Research Mechanisms)

In vivo studies using animal models have provided more direct evidence of the biological effects of this compound, particularly concerning its role in regulating cholesterol and lipid levels.

Modulation of Cholesterol and Lipid Homeostasis

Cholesterol homeostasis is a tightly regulated process involving a balance between synthesis, absorption, and excretion. nih.govanr.frfrontiersin.org Bile acids are key regulators of this process.

Research in hamsters fed a high-cholesterol diet demonstrated that the addition of this compound to the diet mitigated the rise in both serum and liver cholesterol levels. jst.go.jp However, when supplemented to a standard diet, it did not produce any significant alterations in these cholesterol parameters. jst.go.jpresearchgate.netresearchgate.net This suggests that the hypocholesterolemic effect of this compound is most prominent in the context of dietary cholesterol overload.

The mechanism behind the cholesterol-lowering effect of the parent compound, UDCA, has been investigated more extensively. In hypercholesterolemic hamsters, UDCA administration was shown to increase the hepatic uptake of LDL cholesterol, partly by enhancing the binding of LDL to its receptor on hepatocytes. nih.gov This suggests a direct effect on the liver's ability to clear cholesterol from the circulation.

Table 1: Effect of this compound on Cholesterol Levels in Hamsters

| Diet Group | Serum Cholesterol | Liver Cholesterol |

| High Cholesterol | Elevated | Elevated |

| High Cholesterol + this compound | Reduced Elevation | Reduced Elevation |

| Standard | No Significant Change | No Significant Change |

This table summarizes the findings from a study on hamsters fed different diets, demonstrating the conditional hypocholesterolemic effect of this compound. jst.go.jp

A key finding from the hamster studies is that the administration of this compound led to a decrease in the absorption of dietary cholesterol. jst.go.jp Crucially, this effect was observed without interfering with the ileal transport of endogenous bile salts. jst.go.jp This distinction is important because it indicates that the hypocholesterolemic activity of this compound is likely due to its direct impact on cholesterol absorption in the intestine, rather than disrupting the enterohepatic circulation of bile salts, which is a mechanism of action for some other cholesterol-lowering agents. jst.go.jp

The parent compound, UDCA, has also been shown to decrease intestinal cholesterol absorption. medigraphic.comcambridge.org This effect is thought to be related to a reduction in the micellar solubilization of cholesterol in the gut, making it less available for absorption by enterocytes.

Effects on Serum and Hepatic Cholesterol Regulation

Dynamics within the Enterohepatic Circulation of Bile Acids

The enterohepatic circulation is a critical physiological process involving the secretion of bile acids from the liver into the intestine and their subsequent reabsorption and return to the liver. This recycling is essential for maintaining the bile acid pool necessary for lipid digestion and absorption. The dynamics of a bile acid conjugate within this circulation are dictated by its physicochemical properties, which influence its transport across intestinal and hepatic membranes.

Preclinical research in hamster models provides initial insights into the behavior of this compound within this system. A study investigating the effects of dietary this compound demonstrated that this compound exerts a hypocholesterolemic effect primarily by inhibiting the intestinal absorption of dietary cholesterol. jst.go.jp A key finding from this research was that the administration of this compound did not appear to interfere with the ileal transport of endogenous bile salts. jst.go.jp This suggests that this compound does not interrupt the normal enterohepatic circulation of other primary and secondary bile acids. jst.go.jp

Unlike the natural primary bile acids, which are efficiently reabsorbed in the terminal ileum via active transport to maintain the bile acid pool, this compound's impact seems to be localized to the process of cholesterol uptake. jst.go.jplibretexts.org The efficient recycling of most bile acids involves their uptake from the intestine and transport back to the liver via the portal vein. nih.gov The observation that this compound does not disrupt the transport of endogenous bile salts implies that its own circulation dynamics may differ from those of naturally occurring bile acid conjugates like tauroursodeoxycholic acid (TUDCA) and glycoursodeoxycholic acid (GUDCA). jst.go.jp These common conjugates of ursodeoxycholic acid (UDCA) are known to be actively transported and participate robustly in the enterohepatic circulation, contributing significantly to the circulating bile acid pool upon administration of UDCA. nih.govnih.govnih.gov

The structure of this compound, featuring a cysteic acid moiety, results in a compound with distinct polarity and ionization characteristics compared to glycine or taurine conjugates. These properties likely influence its interaction with intestinal and hepatic transporters, leading to its unique metabolic fate where it primarily affects cholesterol absorption without significantly altering the enterohepatic circulation of other bile acids. jst.go.jp

Comparative Studies with Other Ursodeoxycholic Acid Conjugates

Direct comparative preclinical studies that simultaneously evaluate the enterohepatic circulation dynamics of this compound alongside other UDCA conjugates like TUDCA and GUDCA are not extensively documented. However, by comparing the reported metabolic behaviors of each conjugate, we can infer their relative roles and properties.

In contrast, the study on this compound in hamsters suggests a different mechanism of action. Its primary effect was the reduction of cholesterol absorption, and it did not interfere with the ileal transport of endogenous bile salts. jst.go.jp This implies that this compound is likely a poor substrate for the apical sodium-dependent bile acid transporter (ASBT) in the ileum, which is responsible for the active reabsorption of conjugated bile acids like TUDCA and GUDCA. nih.gov The lack of interference with endogenous bile salt circulation distinguishes it from UDCA and its common conjugates, which competitively inhibit the absorption of endogenous bile acids. nih.gov

The table below summarizes the comparative findings from preclinical studies on UDCA and its conjugates.

| Feature | This compound | Tauroursodeoxycholic Acid (TUDCA) & Glycoursodeoxycholic Acid (GUDCA) |

| Primary Preclinical Model | Hamster jst.go.jp | Mouse nih.govnih.gov, Rat nih.gov |

| Main Effect | Inhibition of dietary cholesterol absorption jst.go.jp | Acceleration of bile acid enterohepatic circulation nih.gov |

| Interaction with Endogenous Bile Salt Transport | Does not interfere with ileal transport jst.go.jp | Competitively inhibits absorption of endogenous bile acids nih.gov |

| Role in Enterohepatic Circulation | Does not appear to significantly interrupt the cycle jst.go.jp | Actively participate and accelerate the cycle nih.govnih.gov |

| Intestinal Absorption | Thought to be poorly absorbed via active transport jst.go.jp | Efficiently absorbed in the terminal ileum via active transport nih.gov |

The structural difference, specifically the substitution of taurine or glycine with cysteic acid, likely accounts for these varied biological activities. While TUDCA and GUDCA are integral to modulating the bile acid pool and its circulation, this compound appears to function more as a localized inhibitor of cholesterol uptake in the intestine, with minimal participation in the systemic enterohepatic circulation of bile acids. jst.go.jpnih.gov

Exploration of Molecular Mechanisms and Cellular Targets of Ursodeoxycholylcysteic Acid

Investigation of Signaling Pathway Modulation

The therapeutic and protective effects of UDCA are linked to its ability to modulate a variety of intracellular signaling pathways that govern cellular homeostasis, metabolism, and survival.

Interaction with Nuclear Receptors and Transcription Factors (e.g., FXR, PPARs)

UDCA's influence on gene expression is partly mediated through its interaction with nuclear receptors and transcription factors, although its mechanisms can be independent of typical receptor binding. While some bile acids are potent ligands for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism, UDCA is considered a weak FXR agonist. nih.gov However, studies show that UDCA can induce the expression of certain ATP-binding cassette (ABC) transporters independently of FXR. mdpi.com This suggests that UDCA utilizes alternative pathways to exert its effects on transporter expression, which can help create alternative excretory routes for bile acids during cholestasis. mdpi.com

A significant aspect of UDCA's protective mechanism involves the activation of the Nrf2 transcription factor. physiology.org Nrf2 is a crucial regulator of cellular defense against oxidative stress. physiology.org UDCA treatment has been shown to increase the nuclear expression of Nrf2, which in turn stimulates the expression of detoxifying enzymes, antioxidant genes, and various multidrug resistance-associated proteins (Mrp) that aid in cellular detoxification and efflux of harmful substances. physiology.orgplos.org This Nrf2-dependent pathway is a key component of UDCA's cytoprotective action against oxidative stress. physiology.orgplos.org

Impact on Intracellular Second Messenger Systems

Direct modulation of classic intracellular second messenger systems—such as cyclic AMP (cAMP), cyclic GMP (cGMP), or inositol (B14025) triphosphate—by UDCA is not extensively documented as its primary mechanism of action. Instead, its effects are often initiated at the mitochondrial or plasma membrane level, which then triggers downstream signaling cascades. For instance, UDCA can influence intracellular calcium levels, which in turn stimulates transport proteins and vesicular exocytosis in liver cells. By preventing mitochondrial dysfunction, UDCA indirectly impacts the signaling pathways that are sensitive to cellular redox state and energy balance. scispace.comjci.org It also modulates complex signaling networks like the NF-κB pathway, a key regulator of inflammation, often by preventing its activation in response to cellular stressors. nih.gov

Mitochondrial Function and Bioenergetic Homeostasis

UDCA plays a critical role in preserving mitochondrial integrity and function, which is a cornerstone of its cytoprotective effects.

Assessment of Mitochondrial Membrane Potential and Respiration

Mitochondrial dysfunction is often characterized by a decrease in mitochondrial membrane potential (ΔΨm) and impaired respiration. UDCA has been shown to directly counteract these defects. In fibroblasts from Alzheimer's disease patients, treatment with UDCA increased the mitochondrial membrane potential by 12% to 28%. nih.govnih.gov It also improved mitochondrial respiration, increasing it by 32% and ATP-coupled respiration by 51% in specific patient-derived cells. nih.gov In other models, UDCA inhibited the decrease in ΔΨm caused by various apoptotic agents by 50-60%. scispace.com It also reduced the mitochondrial membrane permeability transition (MPT), a key event in cell death, by over 40-50% in the presence of toxins. jci.org

| Parameter | Cell/Model Type | Inducing Agent | Effect of UDCA Treatment | Citation |

| Mitochondrial Membrane Potential (ΔΨm) | Alzheimer's Disease Fibroblasts | Disease State | Increase of 12-28% | nih.gov, nih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Rat Hepatocytes | Apoptotic Agents (DCA, Okadaic Acid) | Inhibition of depolarization by 50-60% | scispace.com |

| Mitochondrial Respiration | Alzheimer's Disease Fibroblasts | Disease State | 32% increase | nih.gov |

| ATP-Coupled Respiration | Alzheimer's Disease Fibroblasts | Disease State | 51% increase | nih.gov |

| Mitochondrial Permeability Transition (MPT) | Isolated Mitochondria | Deoxycholic Acid (DCA), Phenylarsine Oxide | Inhibition by >40% and >50% respectively | jci.org |

Role in Oxidative Stress Response and Antioxidant Defense Mechanisms

UDCA robustly counters oxidative stress by preventing the generation of reactive oxygen species (ROS) and bolstering the cell's antioxidant defenses. nih.govmdpi.com In various cell types, it prevents the increase in ROS production that is typically induced by toxic agents or metabolic stress. plos.orgjci.org A primary mechanism for this is the activation of the Nrf2 signaling pathway. physiology.orgplos.orgfrontiersin.org By promoting Nrf2 activity, UDCA enhances the expression of antioxidant enzymes. physiology.org Studies in diabetic nephropathy and arsenic-induced hepatotoxicity models showed that UDCA treatment increased the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). frontiersin.orgjst.go.jp It also helps maintain high levels of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant, and lowers levels of lipid peroxidation products like malondialdehyde (MDA). frontiersin.orgnih.gov

Cellular Stress Responses and Apoptosis Pathways

UDCA is a potent inhibitor of cellular stress and programmed cell death (apoptosis), acting on multiple key control points in these pathways. mdpi.comnih.govportlandpress.com

One of the cellular stress responses mitigated by UDCA is endoplasmic reticulum (ER) stress. bmj.com Hydrophobic bile acids can induce ER stress, leading to the unfolded protein response (UPR), which can ultimately trigger apoptosis. bmj.comnih.gov UDCA can alleviate ER stress, which may be attributed to its properties as a chemical chaperone that helps maintain protein folding capacity. plos.orgbmj.com Although some studies note that UDCA can induce certain ER stress markers like CHOP and GRP78, it does not appear to trigger the subsequent pro-apoptotic events, suggesting it modulates the stress response to favor cell survival. nih.govnih.gov

UDCA's anti-apoptotic effects are well-documented and occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govjcpjournal.org A central action is the stabilization of the mitochondrial membrane, which prevents the release of cytochrome c into the cytoplasm—a critical step in initiating apoptosis. scispace.com UDCA was found to prevent this release by 70-75%. scispace.com It also modulates the balance of the Bcl-2 family of proteins, which regulate mitochondrial integrity. It prevents the pro-apoptotic protein Bax from translocating to the mitochondria and can increase the expression of the anti-apoptotic protein Bcl-2. nih.govnih.govjst.go.jp By preventing cytochrome c release, UDCA inhibits the subsequent activation of effector caspases (like caspase-3 and -9) that execute the final stages of apoptosis. scispace.comnih.gov In some cancer cell lines, however, UDCA has been shown to induce apoptosis, suggesting its effects can be context-dependent. jcpjournal.org

| Apoptotic Event | Cellular Target/Model | Effect of UDCA Treatment | Citation |

| Cytochrome c Release | Rat Hepatocytes | Inhibition by 70-75% | scispace.com |

| Bax Translocation to Mitochondria | Rat Liver | Inhibited | nih.gov |

| Bcl-2/Bax Ratio | Diabetic Mouse Kidney, Neuroblastoma cells | Increased | jst.go.jp, nih.gov |

| Caspase-3 and -9 Activation | Various models | Inhibited | scispace.com, nih.gov, frontiersin.org |

| Nuclear Fragmentation | Rat Hepatocytes | Inhibition by ~80% | scispace.com |

| Death Receptor (DR4, DR5) Expression | Prostate Cancer Cells | Upregulated (pro-apoptotic effect) | jcpjournal.org |

Regulation of Gene and Protein Expression Profiles by Tauroursodeoxycholic Acid (TUDCA) and Glycoursodeoxycholic Acid (GUDCA)

Tauroursodeoxycholic acid (TUDCA) and Glycoursodeoxycholic acid (GUDCA) have been shown to modulate a wide array of genes and proteins involved in critical cellular processes, including lipid metabolism, inflammation, apoptosis, and cellular stress responses.

Tauroursodeoxycholic Acid (TUDCA)

TUDCA has demonstrated significant effects on gene and protein expression across various experimental models. In the context of liver health, TUDCA treatment in mice fed a lithogenic diet led to a significant increase in the hepatic mRNA expression of Abcb11, a key bile acid transporter. elsevier.es Concurrently, the expression of genes involved in cholesterol transport into the bile, Abcg5 and Abcg8, was significantly decreased. elsevier.es TUDCA also enhanced the expression of Acat2 and Cyp27, which are involved in cholesterol esterification and bile acid synthesis, respectively. elsevier.es

Further studies have revealed that TUDCA can influence epigenetic modifications. It has been shown to upregulate the histone modification H3K27 di-methylation around the Cidea gene, leading to its transcriptional repression and thereby improving hepatic steatosis. nih.gov In the context of liver regeneration, TUDCA upregulates the expression and activity of the transcription factor GATA3, which in turn promotes hepatocyte proliferation. mdpi.com This is supported by the increased expression of proliferation markers such as Ki67 and PCNA. mdpi.com RNA-sequencing analysis has identified that TUDCA can differentially regulate hundreds of genes, impacting pathways like TNF signaling and NF-KappaB signaling. mdpi.com

In mesenchymal stem cells (MSCs), TUDCA enhances osteogenic differentiation by upregulating the mRNA and protein levels of EGFR, p-Akt, and CREB1. nih.gov This leads to the increased expression of their target genes, cyclin D1 and cyclin E1. nih.gov TUDCA also modulates the expression of genes involved in apoptosis and cellular stress. It reduces the activation of ER stress-associated proteins, including GRP78, PERK, eIF2α, ATF4, IRE1α, and CHOP. mdpi.comselleckchem.com In models of oxidative stress, TUDCA treatment leads to an increase in the expression of the anti-apoptotic protein BCL-2 and a decrease in the pro-apoptotic protein BAX, as well as cleaved PARP-1 and cleaved caspase-3. mdpi.comselleckchem.com Furthermore, TUDCA has been found to increase the expression of Cellular Prion Protein (PrPC), which plays a protective role against oxidative stress-induced apoptosis and inflammation. mdpi.com In retinal pigment epithelial cells, TUDCA induces autophagy by increasing the expression of Atg5. nih.gov

Interactive Data Table: Regulation of Gene and Protein Expression by Tauroursodeoxycholic Acid (TUDCA)

| Gene/Protein | Regulation | Experimental Model | Finding | Citation |

| Abcb11 | Up-regulated | Mice (Liver) | Increased bile acid excretion. | elsevier.es |

| Abcg5/Abcg8 | Down-regulated | Mice (Liver) | Decreased cholesterol secretion into bile. | elsevier.es |

| Acat2 | Up-regulated | Mice (Liver) | Increased cholesterol esterification. | elsevier.es |

| Cyp27 | Up-regulated | Mice (Liver) | Enhanced bile acid synthesis. | elsevier.es |

| Cidea | Down-regulated (via H3K27 di-methylation) | Mice (Liver) | Amelioration of hepatic steatosis. | nih.gov |

| GATA3 | Up-regulated | Rats (Liver), BRL-3A cells | Promotes liver regeneration and hepatocyte proliferation. | mdpi.com |

| Ki67/PCNA | Up-regulated | Rats (Liver) | Increased cell proliferation. | mdpi.com |

| EGFR | Up-regulated | Human Mesenchymal Stem Cells | Enhances osteogenic differentiation. | nih.gov |

| CREB1 | Up-regulated | Human Mesenchymal Stem Cells | Enhances osteogenic differentiation. | nih.gov |

| GRP78, CHOP | Down-regulated | Mesenchymal Stem Cells | Reduction of ER stress. | mdpi.comselleckchem.com |

| BCL-2 | Up-regulated | Mesenchymal Stem Cells | Anti-apoptotic effect. | mdpi.com |

| BAX, Cleaved Caspase-3 | Down-regulated | Mesenchymal Stem Cells | Anti-apoptotic effect. | mdpi.comselleckchem.com |

| Cellular Prion Protein (PrPC) | Up-regulated | Mesenchymal Stem Cells | Protection against oxidative stress. | mdpi.com |

| Atg5 | Up-regulated | Retinal Pigment Epithelial Cells | Induction of autophagy. | nih.gov |

Glycoursodeoxycholic Acid (GUDCA)

Glycoursodeoxycholic acid has also been shown to regulate gene and protein expression, particularly in the context of metabolic disorders. In HepG2 cells, GUDCA was found to restore the expression of SERCA2 at both the mRNA and protein levels, which is crucial for maintaining intracellular calcium homeostasis and preventing ER stress. portlandpress.com A Gene Ontology analysis revealed that GUDCA differentially regulates 189 genes involved in biological processes such as sterol, cholesterol, and steroid biosynthesis, as well as lipid metabolism. portlandpress.com

In a study on atherosclerosis, GUDCA was found to downregulate the mRNA expression of scavenger receptor A1 (SR-A1) in human THP-1 macrophages, which led to reduced uptake of oxidized low-density lipoprotein and inhibited foam cell formation. ahajournals.org In vivo studies in apolipoprotein E-deficient mice confirmed the downregulation of SR-A1 in the aorta. ahajournals.org Furthermore, GUDCA treatment was associated with the downregulation of the mRNA levels of pro-inflammatory markers monocyte chemoattractant protein 1 and interleukin-1β in the aorta. ahajournals.org In a model of neurodegeneration, GUDCA was shown to reduce the activation of caspase-9 and metalloproteinase-9 (MMP-9). nih.gov In diabetic mouse models, GUDCA administration led to the upregulation of uncoupling protein UCP-1 and a trend towards elevated PGC-1α in white adipose tissue, promoting fat thermogenesis. tandfonline.com

Interactive Data Table: Regulation of Gene and Protein Expression by Glycoursodeoxycholic Acid (GUDCA)

| Gene/Protein | Regulation | Experimental Model | Finding | Citation |

| SERCA2 | Up-regulated | HepG2 Cells | Maintenance of calcium homeostasis, prevention of ER stress. | portlandpress.com |

| Scavenger Receptor A1 (SR-A1) | Down-regulated | Human THP-1 Macrophages, Mice (Aorta) | Inhibition of foam cell formation, attenuation of atherosclerosis. | ahajournals.org |

| Monocyte Chemoattractant Protein 1 | Down-regulated | Mice (Aorta) | Amelioration of local chronic inflammation. | ahajournals.org |

| Interleukin-1β | Down-regulated | Mice (Aorta) | Amelioration of local chronic inflammation. | ahajournals.org |

| Caspase-9 | Down-regulated | NSC-34/hSOD1(G93A) cells | Neuroprotective effects. | nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Down-regulated | NSC-34/hSOD1(G93A) cells | Neuroprotective effects. | nih.gov |

| Uncoupling Protein 1 (UCP-1) | Up-regulated | db/db Mice (White Adipose Tissue) | Promotion of fat thermogenesis. | tandfonline.com |

| PGC-1α | Up-regulated (trend) | db/db Mice (White Adipose Tissue) | Promotion of fat thermogenesis. | tandfonline.com |

Analytical Chemistry and Bioanalytical Methodologies for Ursodeoxycholylcysteic Acid

Advanced Chromatographic Separation Techniques

Chromatographic methods are central to the separation of ursodeoxycholylcysteic acid from other structurally similar bile acids and endogenous compounds. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), offer the necessary resolution and sensitivity for this complex analytical challenge.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as a cornerstone for the analysis of bile acids, including their conjugated forms. The development of RP-HPLC methods is tailored to achieve optimal separation and quantification. A typical RP-HPLC system for bile acid analysis employs a C18 column, which provides a nonpolar stationary phase suitable for the separation of these amphipathic molecules. researchgate.netwisdomlib.orgresearchgate.net

Method development often involves the optimization of the mobile phase composition, flow rate, and detection wavelength. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2.8±0.5) with gradient elution has been shown to effectively separate ursodeoxycholic acid (UDCA) and related compounds. researchgate.net The flow rate is typically set around 1.0 to 1.5 mL/min, and UV detection is commonly performed at 200 nm or 210 nm due to the low absorptivity of bile acids. researchgate.netresearchgate.net To enhance sensitivity, derivatization techniques can be employed, although direct UV detection remains a simpler approach for routine analysis. lcms.cz

Validation of these HPLC methods is conducted in accordance with International Council for Harmonisation (ICH) guidelines, ensuring linearity, accuracy, precision, and robustness. researchgate.net Linearity is often established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (r²) greater than 0.99 being indicative of a strong linear relationship. asianpubs.orgnih.gov Stability-indicating methods are also developed to ensure that the analytical procedure can accurately measure the analyte in the presence of its degradation products. asianpubs.orgijsrch.com

Table 1: Exemplary RP-HPLC Method Parameters for Bile Acid Analysis

| Parameter | Condition | Reference |

| Column | C18 end-capped | researchgate.net |

| Mobile Phase | Acetonitrile and 0.001 M phosphate buffer (pH 2.8±0.5) | researchgate.net |

| Elution | Gradient | researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Detection | UV at 200 nm | researchgate.net |

| Injection Volume | 50 µL | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. researchgate.net This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates a system capable of handling higher backpressures. The Waters ACQUITY UPLC system is a prominent example of such instrumentation. lcms.cz

UPLC is particularly well-suited for the analysis of complex biological samples where numerous metabolites are present. nih.gov For amino acid analysis, which is analogous to the analysis of conjugated bile acids, UPLC provides robust and high-throughput capabilities. The technology allows for the separation of a wide range of analytes with varying chemical properties, which is crucial for distinguishing between different bile acid conjugates. lcms.cz The enhanced separation efficiency of UPLC can be critical for resolving isomeric bile acids, which often co-elute in standard HPLC systems. uqam.ca The combination of UPLC with mass spectrometry (UPLC-MS) further enhances its analytical power, providing both chromatographic separation and mass-based detection for unequivocal identification and quantification. researchgate.netnih.gov

Table 2: Comparison of HPLC and UPLC in Analytical Performance

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter researchgate.net |

| Sensitivity | Standard | Higher researchgate.net |

| System Pressure | Lower | Higher |

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both structural information and highly sensitive quantification. When coupled with liquid chromatography, it becomes a powerful platform for bioanalysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of bile acids in biological matrices due to its high sensitivity and selectivity. researchgate.netnih.govjocpr.com This technique involves the separation of analytes by LC followed by detection using a mass spectrometer, typically a triple quadrupole instrument. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides specificity by monitoring a specific precursor-to-product ion transition for each analyte. shimadzu.com

For the analysis of ursodeoxycholic acid and its conjugates, electrospray ionization (ESI) in the negative ion mode is commonly used. nih.govjocpr.com The precursor ion for UDCA is typically m/z 391.3, which fragments to a product ion of m/z 373.5. nih.gov Sample preparation for LC-MS/MS analysis often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.govmdpi.com The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction recovery and instrument response. nih.govnih.gov

LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple bile acids in various biological fluids, including plasma, urine, and feces. shimadzu.comnih.gov These methods are essential for studying the pharmacokinetics and metabolism of bile acids and for diagnosing and monitoring liver diseases. nih.govshimadzu.com

Table 3: Key Parameters in a Validated LC-MS/MS Method for UDCA

| Parameter | Value | Reference |

| Ionization Mode | Negative ESI | nih.gov |

| Precursor Ion (m/z) | 391.3 | nih.gov |

| Product Ion (m/z) | 373.5 | nih.gov |

| Internal Standard | Deuterated UDCA | nih.gov |

| Linearity Range | 15–10,000 ng/mL | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-resolution mass spectrometry (HRMS), utilizing instruments such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers, provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. mdpi.com This capability is particularly valuable for metabolite profiling studies, where the goal is to identify and quantify a wide range of metabolites in a biological sample. uqam.ca

In the context of bile acid analysis, HRMS can be used to identify novel metabolites of this compound and to distinguish between isomeric species that have the same nominal mass but different elemental compositions. uqam.ca A semi-targeted approach using HRMS can be employed to investigate changes in the bile acid profile in response to drug treatment or disease. uqam.ca This involves acquiring full-scan mass spectra and then retrospectively searching the data for known and unknown bile acids and their conjugates. uqam.ca The high mass accuracy of HRMS reduces the ambiguity in compound identification and provides greater confidence in the results. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for the structural characterization of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.

Infrared spectroscopy is used to identify the characteristic functional groups present in a molecule. mdpi.comnih.gov For a compound like this compound, the IR spectrum would be expected to show absorption bands corresponding to O-H stretching of the hydroxyl groups, C=O stretching of the carboxylic acid, and S=O stretching of the sulfonic acid group. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for elucidating the complete chemical structure of a molecule. mdpi.com By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, the precise arrangement of atoms within the molecule can be determined. Two-dimensional NMR techniques, such as HSQC and HMBC, can provide further structural information by revealing correlations between protons and carbons. mdpi.com These spectroscopic methods are crucial for confirming the identity of synthesized standards and for characterizing novel metabolites.

Method Validation and Quality Assurance in Research Settings

The validation of a bioanalytical method is a critical process that demonstrates its suitability for a specific purpose. rsc.org For this compound, this involves providing robust evidence that the chosen analytical procedure can accurately and precisely measure its concentration in complex biological matrices such as plasma, urine, or feces. nih.gov The validation process adheres to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Specificity and Selectivity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net For this compound, this includes its parent compound (UDCA), other bile acid conjugates (e.g., GUDCA, TUDCA), and isomeric bile acids such as chenodeoxycholic acid (CDCA) and its conjugates. semanticscholar.orgresearchgate.net

In practice, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to achieve chromatographic separation of these closely related compounds before detection. semanticscholar.orgnih.gov Mass spectrometry (MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) unique to this compound. nih.gov

Demonstration of Specificity:

Analysis of blank matrix samples from multiple sources to show the absence of interfering peaks at the retention time of the analyte. researchgate.net

Analysis of matrix samples spiked with the analyte and potential interfering substances (e.g., isomeric bile acids) to demonstrate adequate chromatographic resolution. semanticscholar.org

For LC-MS/MS methods, the response from interfering components should be no more than 20% of the analyte response at the Lower Limit of Quantitation (LLOQ). shimadzu.eu

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. asianpubs.org A calibration curve is generated by analyzing a series of standards of known concentrations.

Establishing Linearity:

A minimum of five to seven non-zero concentrations are typically used to construct the calibration curve. researchgate.net

The curve is fitted with a linear regression model (y = mx + c).

The coefficient of determination (r²) is expected to be ≥0.99, indicating a strong linear fit. nih.govnih.gov

The table below shows typical linearity data from validated methods for related bile acids, which would be analogous for a method measuring this compound.

| Analyte | Method | Matrix | Linearity Range | Correlation Coefficient (r²) |

| UDCA | HPLC-RID | Bulk Drug | 0.25 - 3.5 µg/mL | ≥0.9945 |

| GUDCA | LC-MS/MS | Human Plasma | 5.00 - 2500 ng/mL | >0.99 |

| TUDCA | LC-MS/MS | Human Plasma | 0.500 - 250 ng/mL | >0.99 |

| UDCA | RP-HPLC | Human Serum | 300 ng/mL - 1000 µg/mL | >0.9995 |

Data compiled from multiple sources. nih.govresearchgate.netnih.gov

Precision

Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Intra-day Precision (Repeatability): Assessed by analyzing replicate Quality Control (QC) samples at multiple concentration levels (low, medium, and high) within a single day. researchgate.netnih.gov

Inter-day Precision (Intermediate Precision): Assessed by analyzing the same QC samples over several different days. researchgate.netnih.gov

For bioanalytical methods, the %RSD should generally not exceed 15% for QC samples, except at the LLOQ, where it should not exceed 20%.

Accuracy

Accuracy describes the closeness of the mean test result to the true or accepted reference value. It is determined by analyzing replicate QC samples and is expressed as the percentage of the nominal (theoretical) concentration.

Acceptance Criteria: The mean value should be within ±15% of the nominal value for QC samples and within ±20% for the LLOQ.

Recovery

Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response from an analyte added to and extracted from the biological matrix against the response from a pure standard solution. Consistent and reproducible recovery is more critical than achieving 100% recovery.

The following table presents representative precision and accuracy data from a validated method for a related compound.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) | Mean Recovery (%) |

| LLOQ | 0.5 | ≤ 2.0% | ≤ 2.0% | 98.0% - 102.0% | Not Specified |

| Low | 1.5 | ≤ 1.5% | ≤ 1.5% | 99.0% - 101.0% | ~99% |

| Medium | 100 | ≤ 1.0% | ≤ 1.0% | 99.5% - 100.5% | ~99% |

| High | 200 | ≤ 1.0% | ≤ 1.0% | 99.8% - 100.2% | ~99% |

Data adapted from methodologies for related bile acids to illustrate typical acceptance criteria and results. researchgate.netnih.gov

Limit of Detection (LOD)

The Limit of Detection is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable precision and accuracy. researchgate.net It is often estimated based on the signal-to-noise ratio (S/N), typically at a ratio of 3:1. nih.gov

Limit of Quantitation (LOQ)

The Limit of Quantitation is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net This is the lowest point on the calibration curve (LLOQ). For the LLOQ, the S/N ratio is commonly expected to be at least 10:1, with precision (%RSD) within 20% and accuracy within ±20% of the nominal value. nih.govnih.gov

The sensitivity of a method for this compound would be highly dependent on the instrumentation (e.g., triple quadrupole mass spectrometer) and the complexity of the matrix.

The table below shows examples of LOD and LOQ values for related bile acids in different matrices, demonstrating the high sensitivity achievable with modern LC-MS/MS methods.

| Analyte | Method | Matrix | LOD | LOQ |

| UDCA | RP-HPLC | Human Serum | 300 ng/mL | 1000 ng/mL |

| Chenodeoxycholic acid (CDCA) | LC-MS/MS | Raw Material | 0.13 ng/mL | Not Specified |

| Cholic acid (CA) | LC-MS/MS | Raw Material | 0.29 ng/mL | Not Specified |

| Tauroursodeoxycholic acid (TUDCA) | LC-MS/MS | Human Plasma | Not Specified | 0.500 ng/mL |

Data compiled from multiple sources. nih.govsemanticscholar.orgresearchgate.net

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. asianpubs.org This provides an indication of its reliability during normal usage. For an LC-MS/MS method, these variations might include:

Changes in mobile phase composition (e.g., ±2% organic content).

Adjustments in mobile phase pH (e.g., ±0.2 units).

Variations in column temperature (e.g., ±5°C).

Changes in flow rate (e.g., ±10%). asianpubs.org The system suitability parameters (e.g., peak shape, retention time) should remain within predefined acceptance criteria during robustness testing.

Solution Stability

The stability of this compound must be evaluated in stock solutions, working solutions, and in the biological matrix under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.

Stock and Working Solution Stability: Assessed at room temperature and under refrigeration over a specified period.

Freeze-Thaw Stability: Evaluated by analyzing QC samples after several cycles of freezing (e.g., at -20°C or -80°C) and thawing.

Short-Term (Bench-Top) Stability: Assessed by keeping QC samples at room temperature for a period that simulates the sample handling and preparation time.

Long-Term Stability: Evaluated by storing QC samples at the intended long-term storage temperature and analyzing them at set time points.

For example, studies on UDCA have shown that prepared analytical solutions can be stable for up to 48 hours at room temperature. wisdomlib.org Similar stability assessments would be essential for validating a method for this compound.

Emerging Research Areas and Future Perspectives for Ursodeoxycholylcysteic Acid

Structure-Activity Relationship (SAR) Studies for Cysteic Acid Conjugates

The biological activity of bile acids is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the bile acid scaffold or the conjugating amino acid affect their function. For cysteic acid conjugates like UCDCA, SAR studies are beginning to elucidate the structural requirements for their biological effects.

A key area of investigation is the impact of the sulfonic acid group of cysteic acid compared to the carboxylic acid group of glycine (B1666218) or the sulfonic acid group of taurine (B1682933), the two most common amino acids conjugated to bile acids in humans. The highly acidic nature of the sulfonic acid in UCDCA ensures it remains ionized over a wide physiological pH range. This perpetual negative charge influences its interaction with bile acid transporters and receptors.

Table 1: Comparison of Common Bile Acid Conjugates

| Feature | Glycine Conjugates | Taurine Conjugates | Cysteic Acid Conjugates (e.g., UCDCA) |

|---|---|---|---|

| Functional Group | Carboxylic Acid | Sulfonic Acid | Sulfonic Acid |

| Acidity (pKa) | ~3.7 | ~1.5 | Stronger than taurine |

| Ionization at Physiological pH | Partially Ionized | Fully Ionized | Fully Ionized |

| Known Biological Roles | Enterohepatic circulation, fat emulsification | Enterohepatic circulation, fat emulsification | Primarily investigational |

Development of Advanced In Vitro Models for Mechanistic Studies

To fully understand the mechanisms of action of UCDCA, sophisticated in vitro models that closely mimic human physiology are essential. Traditional two-dimensional (2D) cell cultures have limitations in replicating the complex cellular microenvironment of tissues like the liver and intestine. researchgate.net

The development of three-dimensional (3D) cell culture systems, such as organoids, represents a significant advancement for studying the effects of UCDCA. researchgate.net Liver and intestinal organoids, which are self-organizing structures containing multiple cell types, can more accurately model the in vivo environment. researchgate.net These models can be used to investigate the effects of UCDCA on bile acid homeostasis, cellular signaling pathways, and drug metabolism in a more physiologically relevant context.

Furthermore, multi-cellular in vitro models that simulate the interactions between different cell types, such as the intestinal-endothelial axis, are being developed. researchgate.net These models could be instrumental in studying the systemic effects of UCDCA, including its influence on inflammation and endothelial function. The use of such advanced in vitro systems will be crucial for elucidating the detailed molecular mechanisms underlying the observed effects of UCDCA in preclinical studies.

Integration of Multi-Omics Approaches in UCDCA Research

The advent of "multi-omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the biological effects of UCDCA. manchester.ac.uk By integrating data from these different "omics" layers, researchers can obtain a holistic view of the molecular changes induced by UCDCA treatment.

Table 2: Application of Multi-Omics in UCDCA Research

| Omics Field | Potential Application in UCDCA Research |

|---|---|

| Genomics | Identifying genetic variations that influence individual responses to UCDCA. |

| Transcriptomics | Analyzing changes in gene expression in response to UCDCA to identify key regulatory pathways. |

| Proteomics | Quantifying changes in protein levels to understand the functional consequences of UCDCA treatment. |

| Metabolomics | Profiling changes in the metabolome to identify novel biomarkers of UCDCA efficacy and to understand its impact on metabolic pathways. rsc.org |

Exploration of Novel Therapeutic Applications in Experimental Models

While the primary focus of UCDCA research has been on its potential role in liver diseases, its unique properties suggest that it may have therapeutic applications in other conditions as well. Experimental models are crucial for exploring these new possibilities.

One area of interest is the potential hypocholesterolemic effect of UCDCA. Studies in hamsters fed a high-cholesterol diet have shown that dietary UCDCA can reduce serum and liver cholesterol levels. researchgate.net This effect is thought to be mediated by the inhibition of intestinal cholesterol absorption, rather than by interfering with the enterohepatic circulation of bile salts. jst.go.jpresearchgate.net

Additionally, given the role of bile acids in modulating various physiological processes, there is potential for UCDCA to be investigated in the context of metabolic disorders and inflammatory conditions. For example, some bile acids have been shown to have anti-inflammatory and anti-cancer properties. researchgate.net Future research using relevant animal models will be necessary to explore these novel therapeutic avenues for UCDCA.

Challenges and Opportunities in UCDCA Research and Development

The research and development of UCDCA present both challenges and opportunities. A significant challenge is the limited amount of preclinical and clinical data available for UCDCA compared to its parent compound, UDCA. More extensive studies are needed to fully characterize its pharmacological profile.

Furthermore, the synthesis of UCDCA and other cysteic acid-conjugated bile acids can be complex and costly, which may pose a barrier to large-scale production and clinical development. Overcoming these synthetic challenges will be crucial for advancing UCDCA into clinical practice.

Despite these challenges, there are significant opportunities for UCDCA. Its unique chemical properties, particularly its strong acidity, may offer therapeutic advantages over existing bile acid therapies. The potential for novel therapeutic applications in areas such as hypercholesterolemia and inflammatory diseases represents a major opportunity for future research and development.

The continued development of advanced research tools, such as sophisticated in vitro models and multi-omics technologies, will provide unprecedented opportunities to unravel the full therapeutic potential of UCDCA. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be essential to translate the promising preclinical findings for UCDCA into tangible clinical benefits.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Ursodeoxycholylcysteic acid | UCDCA |

| Ursodeoxycholic acid | UDCA |

| Cholic acid | CA |

| Chenodeoxycholic acid | CDCA |

| Deoxycholic acid | DCA |

| Glycine | |

| Taurine |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and characterizing ursodeoxycholylcysteic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves conjugating ursodeoxycholic acid (UDCA) with cysteic acid via amide bond formation. Critical steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during conjugation .

- Purification : Employ column chromatography or HPLC to isolate the product, followed by structural validation using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

- Purity assessment : Utilize thin-layer chromatography (TLC) or LC-MS to confirm absence of unreacted precursors .

Q. How can researchers ensure accurate quantification of this compound in biological matrices?

- Methodological Answer :

- Sample preparation : Use solid-phase extraction (SPE) to isolate the compound from plasma or bile, minimizing matrix interference .

- Analytical techniques : Implement LC-MS/MS with deuterated internal standards (e.g., d4-UDCA) to enhance sensitivity and specificity. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–50 µM) .

- Validation : Assess recovery rates (>85%), intra-/inter-day precision (CV <15%), and limit of detection (LOD <10 nM) per ICH guidelines .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported mechanisms of action (e.g., anti-apoptotic vs. pro-autophagy effects)?

- Methodological Answer :

- Comparative models : Use isogenic cell lines (e.g., wild-type vs. ATG5-knockout) to isolate autophagy-specific effects. Measure LC3-II/LC3-I ratios via western blot .

- Dose-response studies : Test concentrations from 10–200 µM to identify threshold effects. For example, low doses may activate AMPK (anti-apoptotic), while high doses induce ER stress (pro-autophagy) .

- Data integration : Apply systems biology tools (e.g., STRING database) to map conflicting pathways and identify nodal regulators (e.g., Bcl-2, Beclin-1) .

Q. What statistical approaches are recommended for analyzing variability in this compound’s efficacy across preclinical disease models?

- Methodological Answer :

- Meta-analysis : Pool data from rodent studies (e.g., cholestasis, NASH models) using random-effects models to account for heterogeneity. Adjust for covariates like dosing regimen and disease stage .

- Multivariate regression : Evaluate interactions between compound efficacy and factors such as gut microbiota composition (e.g., via 16S rRNA sequencing) or host genetics .

- Power analysis : Ensure sample sizes ≥8/group to detect ≥30% differences in endpoints (e.g., serum ALT, liver histology scores) with 80% power .

Q. How can researchers optimize in vitro-to-in vivo translation of this compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- Physiologically based PK (PBPK) modeling : Incorporate parameters like plasma protein binding (measure via equilibrium dialysis) and hepatic clearance (using hepatocyte suspensions) .

- Interspecies scaling : Apply allometric principles (e.g., ¾ power law) to predict human PK from rodent data. Validate with ex vivo liver perfusion studies .

- Bile acid enterohepatic cycling : Use bile-cannulated animal models to quantify recycling efficiency and adjust dosing intervals accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.